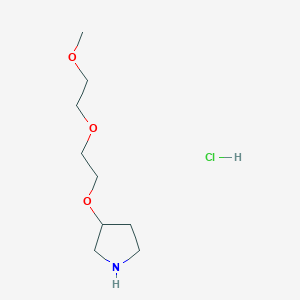
2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride, also known as MPHP or MPEP, is a drug that belongs to the class of pyrrolidines. Its molecular formula is C9H20ClNO3 and it has a molecular weight of 225.71 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride include a molecular weight of 225.71300 . Unfortunately, other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Use in the Synthesis of Temperature/Reduction Dual-Stimulus Responsive Triblock Copolymers
- Methods of Application: The copolymers were synthesized by ring opening polymerization (ROP) of L-lactide and 2,2’-dithio diethanol (SS-DOH), and random copolymerization of MEO2MA and OEGMA monomers via atom transfer radical polymerization (ATRP) technology .
- Results or Outcomes: The novel copolymers were demonstrated to have good hydrophilicity and a suitable low critical solution temperature (LCST). The critical micelle concentration (CMC) of the novel polymeric micelles was determined using surface tension method and fluorescent probe technology .
Use in the Creation of Thermo- and pH-sensitive Hydrogels
- Methods of Application: The hydrogels were prepared by free-radical polymerization of 2-(2-methoxyethoxy) ethyl methacrylate (MEO2MA) and oligo (ethylene glycol) methacrylate (OEGMA), as thermosensitive monomers, and acrylic acid (AAc), as a pH-sensitive monomer .
- Results or Outcomes: The synthesized materials possessed tunable thermal behavior. The equilibrium swelling properties of the hydrogels can be tuned by three comonomers. The de-swelling kinetics was studied by changing temperature and/or pH, and they could be well described with a first-order kinetics equation .
Synthesis of Thermoresponsive Aliphatic Polyethers
- Methods of Application: The polyethers were prepared by the phosphazene base-catalyzed ring-opening polymerization of various glycidyl ethers, including 2-(2-methoxyethoxy)ethyl glycidyl ether .
- Results or Outcomes: The polyethers exhibited a LCST-type phase transition in water at different temperatures depending on the side chain structure, molecular weight, and main chain tacticity. The transition temperature can be customized by varying the monomer composition .
Use in Lithium-Ion Battery Technology
- Methods of Application: TEGDME is used as an electrolyte in lithium-ion batteries. Its high boiling point and stability make it an ideal candidate for high temperature reactions .
- Results or Outcomes: TEGDME-based electrolytes have been shown to improve the discharge behavior of lithium/sulfur cells at low temperatures .
Use as a Fuel System Icing Inhibitor
- Summary of Application: 2-(2-Methoxyethoxy)ethanol, also known under trade names Methyl carbitol, is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels .
- Methods of Application: It is added to jet fuels to prevent the formation of ice in the fuel system .
- Results or Outcomes: The addition of this compound to jet fuels helps maintain the performance of the aircraft in cold conditions by preventing the formation of ice in the fuel system .
Use in Alkali Metal Batteries
- Summary of Application: A fluorinated dioxolane-based cyclic molecule 2-(2,2,2-trifluoroethoxy)-4(trifluoromethyl)-1,3-dioxolane (TTD) with two –CF3 groups was developed as a co-solvent for DME .
- Methods of Application: This compound is used in the electrolyte of alkali metal batteries .
- Results or Outcomes: The 1.5 M LiFSI-2DME-8TTD electrolyte exhibits remarkable oxidation stability up to 6 V and a high Li CE of 99.4% resulting from the efficient regulation of the electrolyte .
properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-11-4-5-12-6-7-13-9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJGZTDOJQLHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



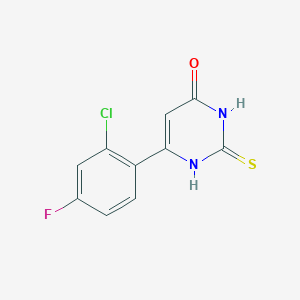
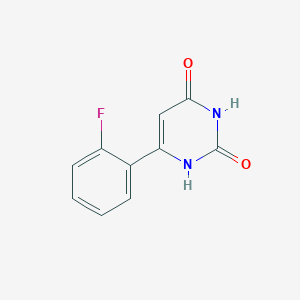
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
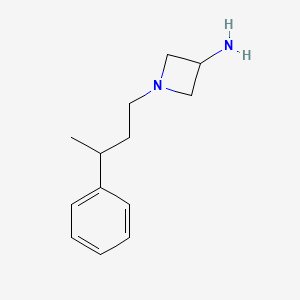
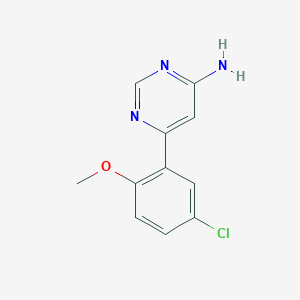
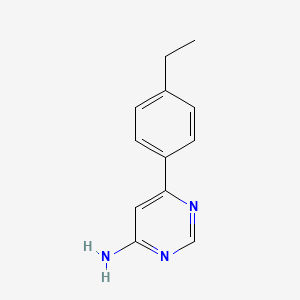
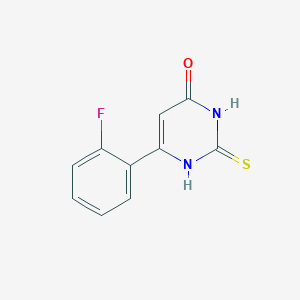
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
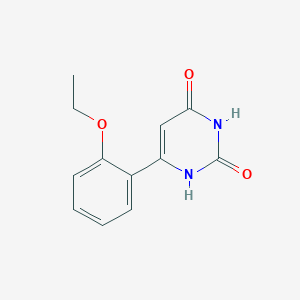
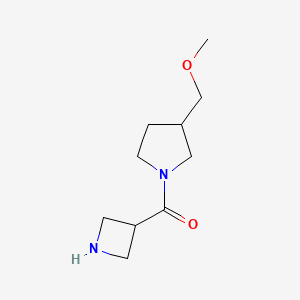

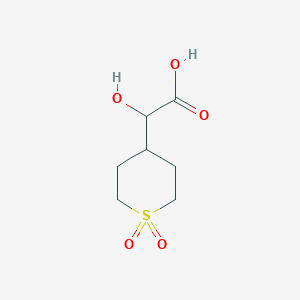
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)
